![molecular formula C14H8F3N3O2 B5493170 6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole
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Description
The compound “6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrazole ring . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The specific synthesis pathway for “6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole” may vary depending on the specific chemical procedures used . Generally, compounds with similar structures can be synthesized through reactions involving nitration, trifluoromethylation, and cyclization .Molecular Structure Analysis
The molecular structure of “6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole” would consist of a fused benzene and pyrazole ring (forming the indazole), with a nitro group (-NO2) attached at the 6-position, and a phenyl ring with a trifluoromethyl group attached at the 1-position .Chemical Reactions Analysis
The specific chemical reactions involving “6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole” would depend on the reaction conditions and the presence of other reactants . Trifluoromethyl groups are known to be quite stable and resistant to many types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole” would depend on its specific structure. For example, a similar compound, “3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one”, is described as a white to light-yellow crystalline solid with a melting point of 183-186°C, a boiling point of 446.2°C, and a density of 1.7 g/cm3.Mechanism of Action
The mechanism of action of “6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole” would depend on its specific biological activity, which is currently unknown . Trifluoromethyl-containing compounds are often used in pharmaceuticals due to their ability to modulate the properties of bioactive molecules .
Future Directions
properties
IUPAC Name |
6-nitro-1-[3-(trifluoromethyl)phenyl]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-2-1-3-11(6-10)19-13-7-12(20(21)22)5-4-9(13)8-18-19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBMBTPBRSSVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole |
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